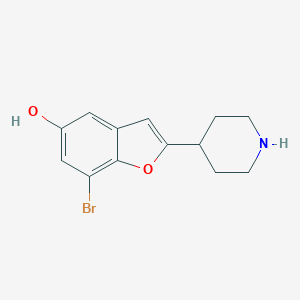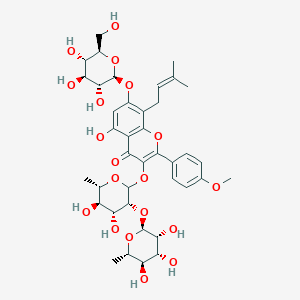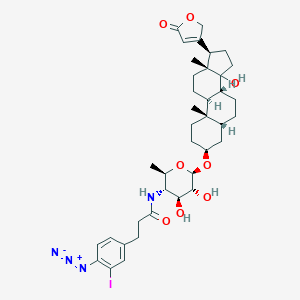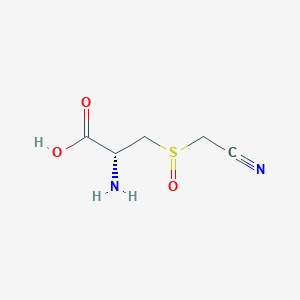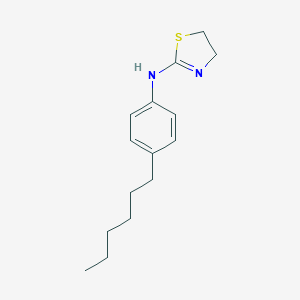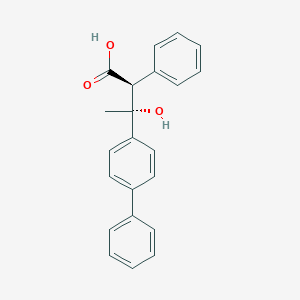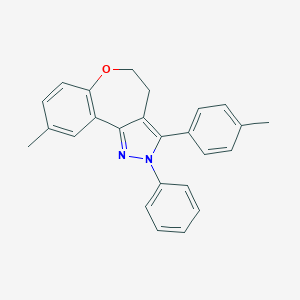
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoxepinopyrazole class of compounds and has been studied extensively for its ability to interact with various biological targets.
Mechanism Of Action
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is not fully understood. However, it is believed that this compound interacts with various biological targets through a process known as allosteric modulation. Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the active site, resulting in a change in the protein's conformation and activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- have been studied extensively. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of viruses.
Advantages And Limitations For Lab Experiments
The advantages of using 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- in lab experiments include its ability to interact with various biological targets and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-. Some of these directions include the development of more efficient synthesis methods, the identification of additional biological targets, and the optimization of its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Conclusion
In conclusion, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to interact with various biological targets and has potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. While further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential, the study of this compound holds promise for the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is achieved through a multi-step process. The first step involves the synthesis of 4-methylphenyl-2-nitrobenzene, which is then reduced to 4-methylphenyl-2-aminobenzene. The second step involves the reaction of 4-methylphenyl-2-aminobenzene with 3-phenyl-2-propen-1-ol to form the intermediate compound, which is then cyclized to form the final product.
Scientific Research Applications
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- has been studied extensively for its potential therapeutic applications. This compound has been shown to interact with several biological targets, including enzymes, receptors, and ion channels. Some of the potential therapeutic applications of this compound include its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
properties
CAS RN |
124392-75-2 |
|---|---|
Product Name |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- |
Molecular Formula |
C25H22N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
9-methyl-3-(4-methylphenyl)-2-phenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C25H22N2O/c1-17-8-11-19(12-9-17)25-21-14-15-28-23-13-10-18(2)16-22(23)24(21)26-27(25)20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
WFRNUOVWNCRHCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3CCOC4=C(C3=NN2C5=CC=CC=C5)C=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3CCOC4=C(C3=NN2C5=CC=CC=C5)C=C(C=C4)C |
Other CAS RN |
124392-75-2 |
synonyms |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphen yl)-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
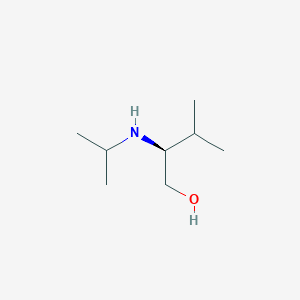
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
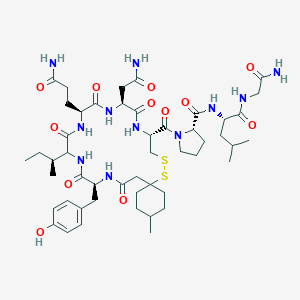
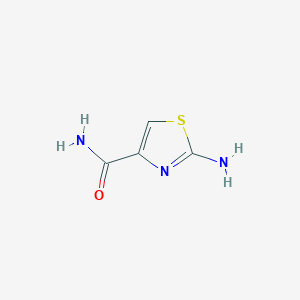
![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
